Trimethylsilyl p-(trimethylsilyloxy)benzoate

Übersicht

Beschreibung

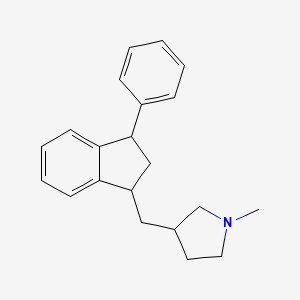

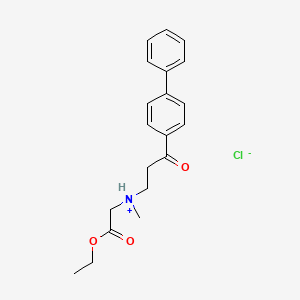

Trimethylsilyl p-(trimethylsilyloxy)benzoate is a chemical compound with the molecular formula C13H22O3Si2 . It is a derivative of benzoic acid, where a trimethylsilyl group is attached to the oxygen atom of the hydroxyl group and another trimethylsilyl group forms an ester with the carboxyl group .

Synthesis Analysis

The synthesis of Trimethylsilyl p-(trimethylsilyloxy)benzoate involves the use of a trimethylsilylating reagent. This reagent is used to derivatize certain non-volatile compounds such as alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .Molecular Structure Analysis

The molecular structure of Trimethylsilyl p-(trimethylsilyloxy)benzoate consists of a benzoate core with a trimethylsilyloxy group at the para position and a trimethylsilyl group forming an ester with the carboxyl group . The trimethylsilyl group is characterized by chemical inertness and a large molecular volume .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

Trimethylsilyl benzoates have been explored in the field of polymer chemistry. Hopff and Osman (1970) demonstrated that vinyl p-trimethylsilyl benzoate and its m-isomer undergo rapid polymerization, leading to glass-clear polymers with relatively high glass transition temperatures. This process highlights the potential of trimethylsilyl benzoates in creating novel polymeric materials with specific thermal and physical properties (Hopff & Osman, 1970).

Liquid Crystal Research

In the domain of liquid crystal research, the work by Srinivasa and Hariprasad (2014) on terminal trimethylsilylacetylene benzoate derivatives is notable. They synthesized a series of compounds and investigated their liquid crystalline properties, discovering that certain derivatives exhibited smectic and cholesteric phases. This research contributes to the understanding of how trimethylsilyl groups affect the mesomorphic behavior of organic molecules (Srinivasa & Hariprasad, 2014).

Organolithium Chemistry

Arai, Park, and Daves (1976) assessed the effectiveness of the trimethylsilyl group in protecting aryl amino and hydroxy substituents during reactions with organolithium reagents. They found that bromotrimethylsiloxy-benzenes reacted with n-butyl lithium, leading to rearrangements of the trimethylsilyl group. This study highlights the utility of trimethylsilyl benzoates in complex organometallic syntheses (Arai, Park, & Daves, 1976).

Ester Rearrangement Studies

Nongkunsarn and Ramsden (1996) explored the reactivity of trimethylsilyl benzoates with xenon difluoride, observing a novel ester rearrangement. This finding is significant in understanding the reactivity patterns of trimethylsilyl benzoates under different chemical conditions, which can be crucial for synthetic strategies involving ester groups (Nongkunsarn & Ramsden, 1996).

Advanced Organic Synthesis

The work by Söderberg, Berry, and Jones (1998) on the reaction of acyclic 1-(trimethylsilyloxy)-1,3-dienes with palladium salts is another example of the application of trimethylsilyl benzoates in organic synthesis. Their research led to the formation of formyl-substituted η3-allylpalladium complexes and 4-acetyloxy-substituted 2-alkenals, demonstrating the versatility of trimethylsilyl benzoates in complex organic reactions (Söderberg, Berry, & Jones, 1998).

Crystallization of Polymers

Zhang (2004) investigatedthe use of organic sodium salts, including sodium benzoate, as nucleating agents for the crystallization of poly(trimethylene terephthalate) (PTT). This study is relevant to the broader context of trimethylsilyl benzoates as it explores the crystallization behavior of related benzoate compounds in polymer science. The findings contribute to the development of materials with enhanced crystallization properties, which is vital for various engineering applications (Zhang, 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

trimethylsilyl 4-trimethylsilyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3Si2/c1-17(2,3)15-12-9-7-11(8-10-12)13(14)16-18(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCXIVAVMFNKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC=C(C=C1)C(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334149 | |

| Record name | Trimethylsilyl 4-[(trimethylsilyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethylsilyl p-(trimethylsilyloxy)benzoate | |

CAS RN |

2078-13-9 | |

| Record name | Trimethylsilyl 4-[(trimethylsilyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[(R)-12-hydroxyoleic] acid, diester with glycerol](/img/structure/B1619047.png)